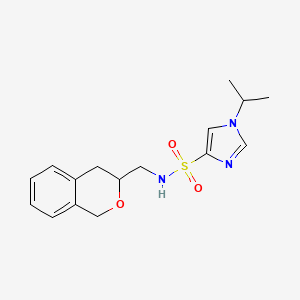

![molecular formula C23H17ClN2O4S B2741457 3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)quinolin-4-amine CAS No. 895643-20-6](/img/structure/B2741457.png)

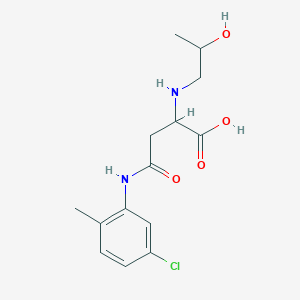

3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)quinolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

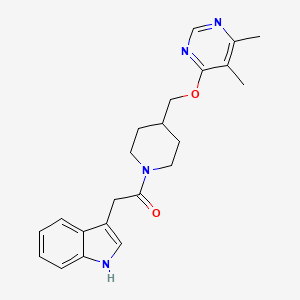

The compound is a quinoline derivative, which is a type of nitrogen-containing heterocycle. It also contains a sulfonyl group attached to a chlorophenyl group, and a dihydrobenzo[b][1,4]dioxin group .

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step organic reactions. For instance, the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin derivatives often involves the cyclization of catechols .Molecular Structure Analysis

The molecule likely has a planar structure due to the presence of the quinoline and phenyl rings. The sulfonyl group might introduce some steric hindrance .Chemical Reactions Analysis

The reactivity of this compound could be influenced by several functional groups. The quinoline moiety might undergo electrophilic substitution, while the sulfonyl group could be involved in nucleophilic substitution or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry Applications

Research has demonstrated the synthesis of various quinoline and sulfonamide derivatives with significant potential in medicinal chemistry. For instance, the synthesis of new 3-aryl-1-methylbenzo[f]quinolines involves a three-component condensation, leading to compounds with potential therapeutic applications (Kozlov & Basalaeva, 2003). Similarly, the regioselective sulfonylation and N- to O-sulfonyl migration of quinazolin-4(3H)-ones highlight the versatility of sulfonyl derivatives in synthesizing complex molecules with potential biological activities (Mertens et al., 2013).

Antiviral and Antimicrobial Research

Sulfonamide derivatives, similar in functionality to the query compound, have shown promise in antiviral and antimicrobial research. For example, the synthesis and in vivo diuretic activity of benzothiazole sulfonamides containing a quinoxaline ring system offer insights into their potential as new classes of diuretic agents, which could be extrapolated to broader biological activities (Husain et al., 2016). Additionally, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides and their evaluation for anti-tobacco mosaic virus activity indicate the potential of chlorophenyl sulfonamides in plant pathology and antiviral research (Chen et al., 2010).

Material Science and Polymer Research

The synthesis and characterization of novel polymers containing quinoline and sulfonamide motifs have been explored for their material properties. For example, the synthesis of thermally stable aromatic poly(imide amide benzimidazole) copolymers demonstrates the potential of these compounds in creating high-performance materials with enhanced thermal stability (Wang & Wu, 2003).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN2O4S/c24-15-5-8-17(9-6-15)31(27,28)22-14-25-19-4-2-1-3-18(19)23(22)26-16-7-10-20-21(13-16)30-12-11-29-20/h1-10,13-14H,11-12H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUDKFBTOFKDFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)quinolin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl 2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B2741377.png)

![1-[2-(4-Formylphenoxy)acetyl]-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B2741387.png)

![1-(Chloromethyl)-3-(3-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2741388.png)

![N-[(4-fluorophenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide](/img/structure/B2741389.png)

![3-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2741390.png)